molecular formula C10H20N6O B6047617 N-(4-HYDRAZINO-6-METHOXY-1,3,5-TRIAZIN-2-YL)-N,N-DIPROPYLAMINE

N-(4-HYDRAZINO-6-METHOXY-1,3,5-TRIAZIN-2-YL)-N,N-DIPROPYLAMINE

Cat. No.: B6047617
M. Wt: 240.31 g/mol
InChI Key: XJUKOUDIXGHTCJ-UHFFFAOYSA-N
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Description

N-(4-HYDRAZINO-6-METHOXY-1,3,5-TRIAZIN-2-YL)-N,N-DIPROPYLAMINE is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a hydrazino group at the 4-position, a methoxy group at the 6-position, and a dipropylamine group attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-HYDRAZINO-6-METHOXY-1,3,5-TRIAZIN-2-YL)-N,N-DIPROPYLAMINE typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, with hydrazine and methanol under controlled conditions.

    Introduction of the Hydrazino Group: The hydrazino group is introduced by reacting the triazine intermediate with hydrazine hydrate.

    Attachment of the Dipropylamine Group: The final step involves the reaction of the hydrazino-triazine intermediate with dipropylamine under suitable conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps as described above, but with optimized conditions for higher yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-HYDRAZINO-6-METHOXY-1,3,5-TRIAZIN-2-YL)-N,N-DIPROPYLAMINE undergoes various types of chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can undergo reduction reactions to form hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products Formed

    Oxidation: Azo or azoxy compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted triazine derivatives depending on the substituent introduced.

Scientific Research Applications

N-(4-HYDRAZINO-6-METHOXY-1,3,5-TRIAZIN-2-YL)-N,N-DIPROPYLAMINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-HYDRAZINO-6-METHOXY-1,3,5-TRIAZIN-2-YL)-N,N-DIPROPYLAMINE involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxy and dipropylamine groups may contribute to the compound’s overall stability and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Hydrazino-6-methoxy-1,3,5-triazin-2-yl)-N,N-dimethyl-4-piperidinamine
  • 1-(4-Hydrazino-6-methoxy-1,3,5-triazin-2-yl)-3-piperidinecarboxamide
  • 2-(4-Hydrazino-6-methoxy-1,3,5-triazin-2-yl)-3-methyloctahydropyrrolo[1,2-a]pyrazine

Uniqueness

N-(4-HYDRAZINO-6-METHOXY-1,3,5-TRIAZIN-2-YL)-N,N-DIPROPYLAMINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dipropylamine group, in particular, differentiates it from other similar compounds and may enhance its solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

4-hydrazinyl-6-methoxy-N,N-dipropyl-1,3,5-triazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N6O/c1-4-6-16(7-5-2)9-12-8(15-11)13-10(14-9)17-3/h4-7,11H2,1-3H3,(H,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUKOUDIXGHTCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=NC(=NC(=N1)NN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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